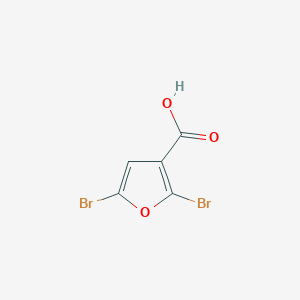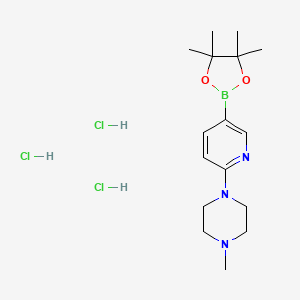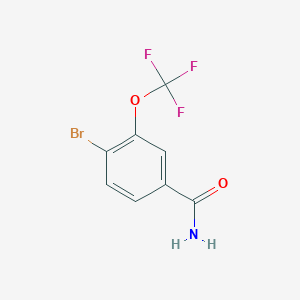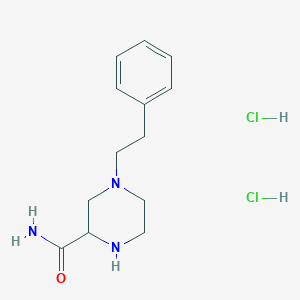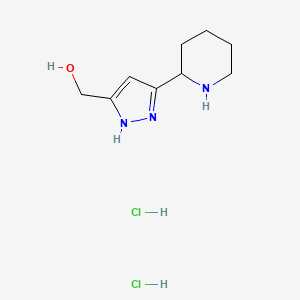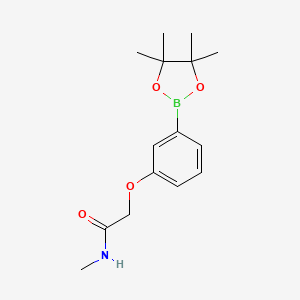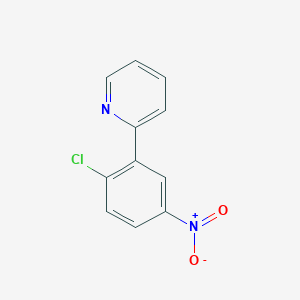
2-(2-Chloro-5-nitrophenyl)pyridine
概要
説明
2-(2-Chloro-5-nitrophenyl)pyridine is a pyridine derivative with the CAS Number: 879088-40-1 . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine involves several steps . The process begins with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . This method produces few byproducts and has a high total yield .Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)pyridine can be represented by the linear formula C11H7ClN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-(2-Chloro-5-nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 .科学的研究の応用
Antineoplastic Agent
2-(2-Chloro-5-nitrophenyl)pyridine is a pyridine derivative that is used as an antineoplastic agent . It has been shown to inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication and protein synthesis .
Synthesis of Vismodegib Derivatives
This compound is used in the synthesis of vismodegib derivatives , which are potential Smo agonists . These derivatives have been shown to activate the Hh pathway, which has therapeutic potential for many diseases .
Activation of Hh Pathway
The activation of the Hh pathway demonstrates therapeutic potential for many diseases . Smo is the main target for the development of Hh pathway modulators . The development of Smo agonists is relatively lagging behind .
Cardiac Repair and Regeneration
The activation of the Hh pathway, which can be achieved by Smo agonists, demonstrates potential for cardiac repair and regeneration .
Neuroprotective Effects
The activation of the Hh pathway also shows neuroprotective effects . This could potentially be used in the treatment of neurodegenerative diseases .
Wound Repair and Fracture Healing
The Hh pathway activation has shown potential in wound repair and fracture healing . This could be beneficial in the medical field, particularly in orthopedics .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653955 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879088-40-1 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-chloro-5-nitrophenyl)pyridine in the synthesis of GDC-0449?
A: 2-(2-Chloro-5-nitrophenyl)pyridine serves as a crucial intermediate in the synthesis of GDC-0449 []. The research paper highlights a novel synthetic route for GDC-0449 that proceeds through this compound. The synthesis involves a cross-coupling reaction between pyridine-1-oxide and 1-iodo-3-nitrobenzene, followed by deoxidation and halogenation to yield 2-(2-chloro-5-nitrophenyl)pyridine. This intermediate is then further reacted to obtain the final drug molecule. This route offers advantages over previous methods by utilizing readily available and stable reagents, and avoiding the use of expensive and unstable organometallic or organic boride compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

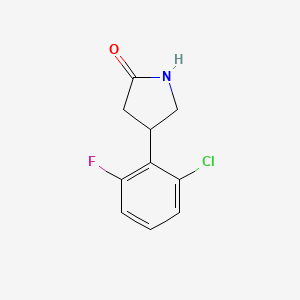
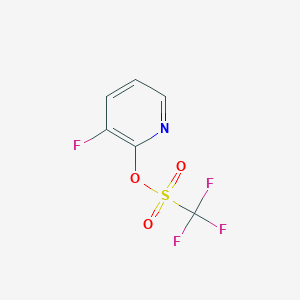

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
